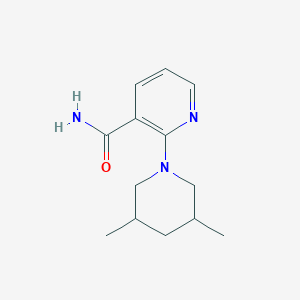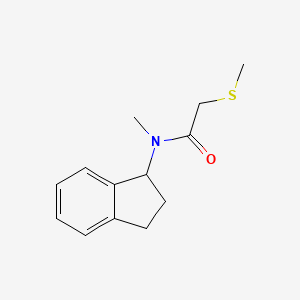
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is known for its unique properties, which make it a promising candidate for the development of new drugs. In
作用机制
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of certain enzymes and proteins, which are involved in the development and progression of various diseases.
Biochemical and physiological effects:
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration. The compound has also been shown to have antimicrobial and antifungal properties.
实验室实验的优点和局限性
One of the main advantages of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide is its ease of synthesis. The compound can be synthesized under mild conditions and in good to excellent yields. The compound is also stable under a wide range of conditions, making it suitable for use in various laboratory experiments. However, one of the main limitations of the compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research and development of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide. One of the main areas of research is the development of new drugs based on the compound. The compound has shown promising results in the treatment of various diseases, and further research is needed to explore its full potential. Another area of research is the study of the compound's mechanism of action. The compound's effects on various signaling pathways in the body need to be further elucidated to fully understand its therapeutic potential. Finally, the compound's pharmacokinetics and pharmacodynamics need to be studied in more detail to optimize its use in clinical settings.
Conclusion:
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide is a promising chemical compound that has gained significant attention in scientific research. The compound has shown promising results in the treatment of various diseases and has several advantages for use in laboratory experiments. However, further research is needed to fully understand its mechanism of action and therapeutic potential. The compound's unique properties make it a promising candidate for the development of new drugs, and further research in this area is warranted.
合成方法
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide involves the reaction of 2-methylthioacetic acid with N-methyl-2,3-dihydroindene-1-carboxamide in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions and yields the desired product in good to excellent yields.
科学研究应用
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide has been extensively studied for its potential applications in the field of medicine. The compound has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation. The compound has also been studied for its antimicrobial and antifungal properties.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-14(13(15)9-16-2)12-8-7-10-5-3-4-6-11(10)12/h3-6,12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOILPBVCKQCDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

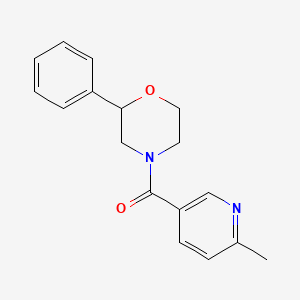
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
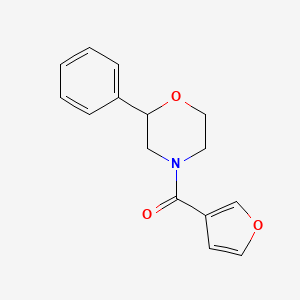


![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
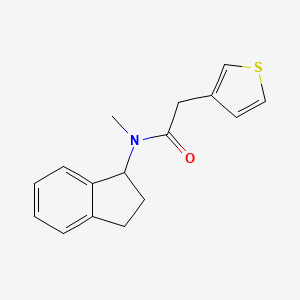
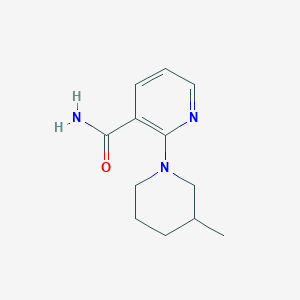
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
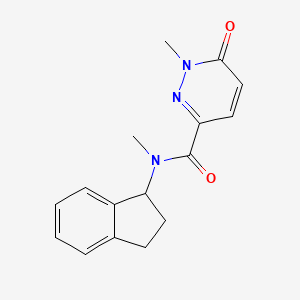
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)
